6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one
Overview
Description
The compound “6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one” is a complex organic molecule. Its molecular formula is C12H10FNO .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a cyclopropyl group, a fluoro group, a hydroxymethyl group, a methyl group, an amino group, and an oxo group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 431.1±45.0 °C and a predicted density of 1.317±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.20 .Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Methodologies : Studies have focused on synthetic methodologies related to compounds with structural similarities to the queried chemical, providing insights into potential pathways for its synthesis. Rádl (1997) described synthetic approaches connected with the preparation of similar fluoroquinolone-based compounds, emphasizing the challenges and successes in their synthesis (Rádl, 1997).
Antimicrobial Applications
- Antimicrobial Properties : Research has explored the antimicrobial potential of fluoroquinolone-based compounds. Patel and Patel (2010) synthesized and studied the antimicrobial effects of fluoroquinolone-based 4-thiazolidinones, providing evidence of their efficacy against various pathogens (Patel & Patel, 2010). Another study by Patel and Patel (2010) investigated Schiff base and thiazolidinone derivatives of fluoroquinolones for their in vitro antimicrobial properties (Patel & Patel, 2010).
Anticancer Research
- Potential in Anticancer Therapy : Konovalenko et al. (2022) analyzed the anticancer activity of isoquinoline derivatives, highlighting the influence of heterocyclic substituents on their efficacy. This study suggests the relevance of similar structural components in developing anticancer drugs (Konovalenko et al., 2022).
Anti-Inflammatory Applications
- Anti-Inflammatory Activities : Sultana et al. (2013) identified certain fluoroquinolone derivatives as potent anti-inflammatory agents. Their research highlighted the structural modification of gatifloxacin, leading to significant immunomodulatory changes (Sultana et al., 2013).
Drug Development and Molecular Interaction
- In Silico Analysis for Drug Development : An in silico study by Sabbagh and Murad (2015) on novel fluoroquinolones as inhibitors of DNA gyrase in Staphylococcus aureus indicated potential pathways for drug discovery using similar compounds (Sabbagh & Murad, 2015).
Antibacterial and Antitubercular Applications
- Antibacterial and Antitubercular Potentials : Research by Suresh et al. (2014) on fluoroquinoline derivatives revealed their promising antibacterial and antitubercular activities. Their study provides insights into the potential of similar structures in treating bacterial infections (Suresh et al., 2014).
Antiplasmodial and Antiviral Research
- Antiplasmodial and Antiviral Properties : Hochegger et al. (2019) synthesized 6-fluoroquinoline derivatives with promising in vitro and in vivo antiplasmodial activity. This research underlines the potential of similar compounds in malaria treatment (Hochegger et al., 2019). Additionally, Ivashchenko et al. (2014) investigated the antiviral activity of fluoroquinoline derivatives, contributing to the understanding of their potential in viral infections treatment (Ivashchenko et al., 2014).
properties
IUPAC Name |
6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677215 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
CAS RN |
1242156-23-5 | |
Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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